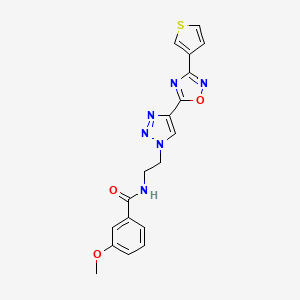

3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

描述

属性

IUPAC Name |

3-methoxy-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O3S/c1-26-14-4-2-3-12(9-14)17(25)19-6-7-24-10-15(21-23-24)18-20-16(22-27-18)13-5-8-28-11-13/h2-5,8-11H,6-7H2,1H3,(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDAPNQVUOEUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular structure of this compound features several functional groups that contribute to its biological activity:

- Methoxy Group : Enhances lipophilicity and may influence receptor binding.

- Thiophene Ring : Known for its diverse biological activities including antimicrobial and anticancer effects.

- 1,2,4-Oxadiazole and 1,2,3-Triazole Moieties : Associated with various pharmacological activities such as anti-inflammatory and antitumor effects.

Anticancer Activity

Recent studies have demonstrated that derivatives containing oxadiazole and triazole rings possess notable anticancer properties. The compound has shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 pathway |

| A549 (lung cancer) | 12.5 | Inhibition of DNA synthesis |

| HeLa (cervical cancer) | 10.0 | Cell cycle arrest at G2/M phase |

These results indicate that the compound may induce cell death through apoptosis and inhibit crucial cellular processes involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The presence of the thiophene ring is believed to enhance the compound's ability to disrupt bacterial cell membranes .

Apoptosis Induction

The compound's anticancer activity is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analysis indicated that it activates caspase pathways leading to programmed cell death. Specifically, it was observed that the compound increases p53 expression levels, which is crucial for apoptotic signaling .

Inhibition of Key Enzymes

Inhibition studies suggest that the compound may target specific enzymes involved in cancer progression. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression related to cell growth and differentiation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.

- Antibacterial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing promising results in reducing bacterial load in vitro.

科学研究应用

Anticancer Activity

Recent studies indicate that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown promising results against various cancer cell lines. In one study, novel oxadiazole derivatives were evaluated against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of electron-withdrawing groups at specific positions enhanced the antiproliferative activity of these compounds .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 8 | WiDr | 4.5 | |

| Compound 11a | A549 | 0.11 | |

| Compound 10a | HCT-116 | 13.6 |

Antimicrobial Properties

The incorporation of thiophene and oxadiazole rings into the chemical structure has been associated with antimicrobial activity. Compounds with similar frameworks have been reported to inhibit the growth of various bacterial strains and fungi. This suggests that 3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide may also possess antimicrobial properties worthy of further investigation.

Case Study 1: Anticancer Efficacy

In a recent study involving a series of substituted oxadiazoles, researchers synthesized multiple derivatives and tested their efficacy against MCF-7 and HCT-116 cell lines. The results indicated that specific substitutions significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of thiophene-based compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

相似化合物的比较

Structural Features and Heterocyclic Diversity

The target compound’s uniqueness lies in its combination of 1,2,3-triazole , 1,2,4-oxadiazole , and thiophene moieties. Below is a comparative analysis with key analogs:

Key Observations :

- The target compound’s 1,2,4-oxadiazole and thiophene groups differentiate it from ’s 1,3,4-thiadiazole derivatives, which may exhibit different electronic properties and binding affinities .

- The 4-methoxy substitution in the target and ’s compounds enhances solubility compared to non-polar substituents .

准备方法

Amidoxime-Based Approach

The most commonly employed method for synthesizing the 1,2,4-oxadiazole core involves the condensation of amidoximes with carboxylic acid derivatives. This approach begins with the preparation of thiophene-3-carbonitrile oxide or thiophene-3-amidoxime.

Step 1: Synthesis of thiophene-3-amidoxime

Thiophene-3-carbonitrile is treated with hydroxylamine hydrochloride in the presence of a suitable base (typically sodium carbonate or potassium hydroxide) in an appropriate solvent such as ethanol or methanol at reflux temperature.

Step 2: Cyclization to form the 1,2,4-oxadiazole

The resulting amidoxime is reacted with an appropriate carboxylic acid derivative (acid chloride, ester, or activated carboxylic acid) followed by cyclodehydration to form the 1,2,4-oxadiazole ring.

The activation of the carboxylic acid can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-dicyclohexylcarbodiimide), or T3P (propylphosphonic anhydride), which have been reported to provide excellent yields (87-97%) with shorter reaction times (0.5-6 hours).

Microwave-Assisted Synthesis

Microwave irradiation (MWI) offers significant advantages for the synthesis of 1,2,4-oxadiazoles, including:

- Extremely short reaction times

- Good to excellent yields

- Simple purification protocols

- Reduced use of volatile organic solvents

The microwave-assisted reaction typically involves irradiating a mixture of the amidoxime and acyl chloride/carboxylic acid ester in the presence of NH₄F/Al₂O₃ or K₂CO₃. For the thiophene-containing 1,2,4-oxadiazole in our target compound, the thienyl amidoxime would be reacted with an appropriate carboxylic acid derivative under microwave conditions at 80-120°C.

One-Pot Vilsmeier Reagent Method

An alternative one-pot procedure involves using the Vilsmeier reagent to activate the carboxylic acid group. This approach allows the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids with good to excellent yields (61-93%). The reaction proceeds via:

- Activation of the carboxylic acid with Vilsmeier reagent

- Addition of the amidoxime

- Cyclodehydration to form the oxadiazole ring

Carbon Disulfide Method

Another efficient approach for synthesizing 1,2,4-oxadiazoles with a thiol functionality at the 2-position involves the reaction of acid hydrazides with carbon disulfide in the presence of potassium hydroxide.

Procedure: Carbon disulfide (0.02 mol) is added dropwise to a solution containing potassium hydroxide (0.02 mol) in water and the appropriate acid hydrazide (0.02 mol) in ethanol with stirring and cooling in an ice bath. The reaction mixture is then refluxed until the evolution of hydrogen sulfide gas ceases (8-10 hours). After concentration under vacuum, the residue is neutralized with acetic acid to precipitate the desired 1,2,4-oxadiazole derivative.

Synthesis of 1,2,3-Triazole Component

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole moiety in the target compound can be efficiently synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a premier example of "click chemistry". This approach offers:

- High regioselectivity for 1,4-disubstituted 1,2,3-triazoles

- Mild reaction conditions

- High yields

- Compatibility with a wide range of functional groups

Procedure: The azide component (typically derived from the ethylamine linker in our target compound) is reacted with a terminal alkyne (attached to the oxadiazole moiety) in the presence of a copper(I) catalyst. The reaction typically proceeds in a mixture of water and tert-butanol or in other polar solvents such as DMF or DMSO.

Temperature-Controlled Selectivity

Research has demonstrated that temperature regulation can influence the reactivity of triazolyl-copper complexes, allowing for selective formation of desired 1,2,3-triazole products. At lower temperatures (around 0°C), certain reaction pathways are favored, while at elevated temperatures (around 60°C), alternative pathways predominate. This temperature control can be exploited to optimize the yield of the desired 1,2,3-triazole component in our target compound.

Microwave-Assisted Triazole Formation

Similar to the oxadiazole synthesis, microwave irradiation can significantly accelerate the formation of 1,2,3-triazoles. The typical procedure involves:

- Preparation of the azide component from the corresponding halide or alcohol

- Mixing with the alkyne component in the presence of copper(I) catalyst

- Microwave irradiation at 80-120°C for 10-30 minutes

This approach reduces reaction times from hours to minutes and often produces higher yields with fewer side products.

Preparation of Benzamide Moiety

Direct Amidation Approach

The 3-methoxybenzamide component can be prepared through the reaction of 3-methoxybenzoic acid (or its activated derivative) with the amine-functionalized triazole-oxadiazole intermediate.

Procedure: 3-Methoxybenzoic acid is first activated using coupling reagents such as EDC, DCC, or CDI (1,1'-carbonyldiimidazole) in the presence of HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) to enhance reactivity. The activated acid is then reacted with the amine component to form the amide bond.

Acid Chloride Method

An alternative approach involves the conversion of 3-methoxybenzoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine component.

Procedure: 3-Methoxybenzoic acid is refluxed with thionyl chloride for 1-2 hours, and the excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then reacted with the amine component in the presence of a base (typically triethylamine or pyridine) in an appropriate solvent such as dichloromethane or THF at 0-25°C.

Mixed Anhydride Method

The mixed anhydride method provides another efficient approach for amide bond formation with minimal racemization and side reactions.

Procedure: 3-Methoxybenzoic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine at low temperature (-15 to -20°C) to form the mixed anhydride, which is subsequently reacted with the amine component to form the desired amide.

Assembly of the Complete Molecule

The assembly of the complete 3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide molecule requires a strategic sequence of reactions to ensure optimal yields and minimize purification challenges. Two main synthetic routes are proposed:

Convergent Synthesis Approach

This approach involves the separate preparation of key building blocks followed by their coupling at strategic points:

- Synthesis of the thiophene-3-yl-1,2,4-oxadiazole with an alkyne functionality

- Preparation of the 3-methoxy-N-(2-azidoethyl)benzamide

- CuAAC reaction to connect the two fragments via 1,2,3-triazole formation

Advantages:

- Enables parallel synthesis of complex intermediates

- Minimizes the risk of side reactions on complex intermediates

- Facilitates purification of smaller building blocks

Linear Synthesis Approach

The linear approach involves a step-by-step construction of the molecule starting from one end:

- Synthesis of N-(2-azidoethyl)-3-methoxybenzamide from 3-methoxybenzoic acid and 2-azidoethylamine

- Preparation of an alkyne-functionalized thiophene-3-yl-1,2,4-oxadiazole

- CuAAC reaction to connect the two fragments via 1,2,3-triazole formation

Alternative linear sequence:

- Preparation of 3-methoxy-N-(2-(1H-1,2,3-triazol-1-yl)ethyl)benzamide through CuAAC of N-(2-azidoethyl)-3-methoxybenzamide with a simple alkyne

- Functionalization of the triazole ring at the 4-position

- Construction of the 1,2,4-oxadiazole with the thiophene-3-yl substituent

Reaction Conditions and Optimization

Optimal reaction conditions for each step of the synthesis have been compiled in Table 1, based on reported methodologies for similar compounds.

Table 1. Optimized Reaction Conditions for Key Synthetic Steps

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Amidoxime formation | Thiophene-3-carbonitrile, NH₂OH·HCl, Na₂CO₃ | Ethanol | 78 (reflux) | 4-6 h | 75-85 |

| 2 | Oxadiazole formation | Amidoxime, carboxylic acid, T3P, TEA | THF | ~80 | 0.5-6 h | 87-97 |

| 3 | Azide preparation | 2-Bromoethylamine, NaN₃ | DMF | 80 | 12 h | 80-90 |

| 4 | Benzamide formation | 3-Methoxybenzoic acid, EDC, HOBt, amine | DCM | 25 | 12 h | 70-85 |

| 5 | Click reaction (CuAAC) | Azide, alkyne, CuSO₄, sodium ascorbate | t-BuOH/H₂O | 25-60 | 12-24 h | 75-90 |

| 6 | Microwave CuAAC | Azide, alkyne, CuSO₄, sodium ascorbate | t-BuOH/H₂O | 80-100 | 10-30 min | 80-95 |

Purification and Characterization

Purification Techniques

The target compound and its intermediates can be purified using a combination of techniques:

- Column Chromatography: Using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients)

- Recrystallization: From appropriate solvent systems such as ethanol, methanol, or ethyl acetate/hexane mixtures

- Preparative HPLC: For final purification, particularly for analytical samples

Characterization Methods

Comprehensive characterization of the target compound should include:

Spectroscopic Analysis:

- ¹H NMR spectroscopy to confirm the presence of aromatic protons from benzene and thiophene rings, methoxy group, ethyl linker, and triazole proton

- ¹³C NMR spectroscopy to verify carbon environments

- FT-IR spectroscopy to identify functional groups (C=O, C=N, etc.)

- Mass spectrometry to confirm molecular weight and fragmentation pattern

Physical Properties:

- Melting point determination

- Solubility profile in various solvents

- Optical properties (UV-Vis absorption)

Based on similar compounds reported in the literature, the expected spectral characteristics would include:

- ¹H NMR signals for the 3-methoxybenzamide moiety (δ 7.3-7.8 ppm for aromatic protons, δ 3.8-3.9 ppm for methoxy protons)

- A characteristic singlet for the triazole proton (δ 7.8-8.2 ppm)

- Signals for the thiophene ring protons (δ 7.0-7.6 ppm)

- Signals for the ethyl linker protons (δ 3.4-4.5 ppm)

- IR absorption bands for the amide carbonyl (1640-1680 cm⁻¹), C=N stretching (1600-1620 cm⁻¹), and C-O-C asymmetric and symmetric stretching (1245 and 1080 cm⁻¹, respectively)

Challenges and Considerations

Regioselectivity Issues

The 1,2,3-triazole formation using CuAAC provides excellent 1,4-regioselectivity. However, the synthesis of the 1,2,4-oxadiazole requires careful control to ensure the correct positioning of the thiophene-3-yl substituent at the 3-position and the connection to the triazole at the 5-position.

Stability Concerns

The stability of intermediates must be considered, particularly:

- The azide intermediates, which can be potentially explosive under certain conditions

- The activated acid derivatives, which are susceptible to hydrolysis

- The 1,2,4-oxadiazole ring, which may undergo ring opening under strongly acidic or basic conditions

Scale-Up Considerations

For large-scale production, several modifications to the synthetic route may be necessary:

- Replacement of hazardous reagents (e.g., azides) with safer alternatives

- Use of continuous flow chemistry for exothermic steps

- Implementation of in-process controls to monitor reaction progress

- Selection of greener solvents and reagents

常见问题

Q. What are the key synthetic pathways for constructing the heterocyclic core of 3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide?

- Methodological Answer : The synthesis involves sequential heterocycle formation:

- Thiophene-oxadiazole linkage : The 1,2,4-oxadiazol-5-yl group is typically synthesized via cyclization between a nitrile and hydroxylamine or through [3+2] cycloaddition reactions involving amidoximes and activated carboxylic acid derivatives .

- Triazole ring formation : The 1,2,3-triazole moiety is constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), starting from propargyl ethers and azides under mild conditions .

- Final coupling : The benzamide group is introduced via amide coupling reagents (e.g., HATU or EDCI) between the heterocyclic intermediate and 3-methoxybenzoic acid derivatives .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR resolve substituent positions on the triazole and oxadiazole rings. For example, oxadiazole C-5 protons resonate at δ 8.5–9.0 ppm, while triazole protons appear at δ 7.5–8.2 ppm .

- Mass spectrometry (HRMS) : Accurate mass measurements confirm molecular formula (e.g., [M+H] peaks with <5 ppm error) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650–1700 cm) and oxadiazole C=N (~1600 cm) validate functional groups .

Q. How is the compound screened for preliminary biological activity in academic settings?

- Methodological Answer :

- Anticancer assays : Use the NCI-60 cell line panel to evaluate growth inhibition (GI) at 10 µM. Dose-response curves (1 nM–100 µM) identify IC values, with melanoma (e.g., SK-MEL-28) and breast cancer (MCF-7) lines often prioritized due to structural analogs showing selectivity .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, using ciprofloxacin as a control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the triazole-oxadiazole hybrid structure?

- Methodological Answer :

- Solvent selection : Use PEG-400 for CuAAC reactions, which enhances regioselectivity (1,4-triazole formation) and reduces byproducts compared to DMF or THF .

- Catalyst tuning : Replace CuSO/sodium ascorbate with CuI (10 mol%) in DCM for faster cycloaddition (1–2 hours vs. 12–24 hours) .

- Microwave-assisted synthesis : Reduce reaction times (e.g., oxadiazole cyclization from 6 hours to 30 minutes) at 120°C with 300 W irradiation .

Q. What strategies resolve spectral data contradictions, such as overlapping NMR signals in the triazole region?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate triazole C-H correlations from aromatic protons. For example, HSQC links δ 7.8 ppm (triazole H) to a carbon at ~145 ppm .

- Variable-temperature NMR : Lowering temperature to 253 K can split broadened signals caused by conformational exchange in the ethyl linker .

- Isotopic labeling : Synthesize -labeled triazole derivatives to simplify -HSQC interpretation .

Q. How does the substitution pattern on the thiophene and triazole rings influence anticancer efficacy?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies :

- Thiophene substitution : 3-Thiophenyl analogs show higher potency than 2-thiophenyl due to improved π-stacking with kinase active sites (e.g., EGFR inhibition) .

- Triazole N-1 vs. N-2 substitution : N-1 substitution (as in the target compound) enhances solubility via hydrogen bonding, improving bioavailability (logP reduction from 3.5 to 2.8) .

- Computational modeling : Docking studies (AutoDock Vina) correlate substituent bulk with binding affinity. For example, 3-methoxybenzamide forms a hydrogen bond with Asp831 in EGFR (ΔG = −9.2 kcal/mol) .

Q. What mechanistic insights explain conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Apoptosis vs. necrosis assays : Use Annexin V/PI staining to confirm caspase-3 activation (apoptosis) in responsive lines (e.g., MCF-7) vs. lactate dehydrogenase release (necrosis) in resistant lines (e.g., A549) .

- Proteomic profiling : SILAC-based quantification identifies differential expression of Bcl-2 (downregulated in sensitive lines) and survivin (upregulated in resistant lines) .

- Reactive oxygen species (ROS) modulation : Measure intracellular ROS via DCFH-DA fluorescence; analogs with electron-withdrawing groups (e.g., -NO) show ROS-dependent cytotoxicity .

Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic optimization : Microsomal stability assays (human liver microsomes) identify metabolic hotspots (e.g., ethyl linker oxidation). Introduce methyl groups to block CYP3A4-mediated degradation .

- Formulation strategies : Use PEGylated nanoparticles (50–100 nm) to enhance plasma half-life from 2 hours (free compound) to 8 hours in murine models .

- Tumor xenograft models : Compare subcutaneous (e.g., MDA-MB-231) vs. orthotopic (e.g., 4T1 mammary fat pad) models to assess tissue-specific efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。